molecular formula C10H13N3O3S B094937 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole CAS No. 17605-87-7

3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole

Katalognummer: B094937
CAS-Nummer: 17605-87-7
Molekulargewicht: 255.3 g/mol
InChI-Schlüssel: QCQOTHAMYAUOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSO-pyrazole and is synthesized using a specific method. In

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole is not fully understood. However, it has been suggested that the compound inhibits the activity of specific enzymes and proteins involved in various cellular processes. This inhibition leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. In addition, it has been found to have neuroprotective effects and can improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole in lab experiments include its high yield and purity, ease of synthesis, and potential applications in various fields. However, the compound has limitations such as its limited solubility in water, which can affect its bioavailability in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole. One direction is to explore its potential applications in the development of new drugs and agrochemicals. Another direction is to investigate its mechanism of action and identify specific targets for its biological effects. Additionally, further research is needed to explore the compound's potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to explore its applications in various fields.

Synthesemethoden

The synthesis of 3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole involves the reaction between 3,5-dimethyl-4-isoxazole sulfonic acid and pyrazole in the presence of a dehydrating agent such as thionyl chloride. The reaction takes place at a temperature of 50-60°C, and the resulting product is purified using column chromatography. The yield of the product is around 60-70%.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1-(3,5-dimethyl-4-isoxazolylsulfonyl)pyrazole has potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various compounds. It has also been used in the development of new drugs and agrochemicals. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders.

Eigenschaften

17605-87-7

Molekularformel

C10H13N3O3S

Molekulargewicht

255.3 g/mol

IUPAC-Name

4-(3,5-dimethylpyrazol-1-yl)sulfonyl-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C10H13N3O3S/c1-6-5-7(2)13(11-6)17(14,15)10-8(3)12-16-9(10)4/h5H,1-4H3

InChI-Schlüssel

QCQOTHAMYAUOGF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(ON=C2C)C)C

Kanonische SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(ON=C2C)C)C

Synonyme

1-[(3,5-Dimethyl-4-isoxazolyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.